N,2,4-Trimethylpyridine-3-sulfonamide
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Overview
Description
N,2,4-Trimethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C8H12N2O2S This compound is a derivative of pyridine, featuring three methyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2,4-Trimethylpyridine-3-sulfonamide can be synthesized through the direct reaction of 2,4-dimethylpyridine with sulfonamide reagents. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride reacting with the pyridine derivative to form the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,2,4-Trimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .
Scientific Research Applications
N,2,4-Trimethylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development.
Medicine: Sulfonamide derivatives are widely used in pharmaceuticals for their antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of N,2,4-Trimethylpyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of essential biochemical pathways, such as folic acid synthesis in bacteria, resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
N,2,4-Trimethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and the sulfonamide functional group provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
N,2,4-trimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-6-4-5-10-7(2)8(6)13(11,12)9-3/h4-5,9H,1-3H3 |
InChI Key |
FRMAASUFTPWGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C)S(=O)(=O)NC |
Origin of Product |
United States |
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